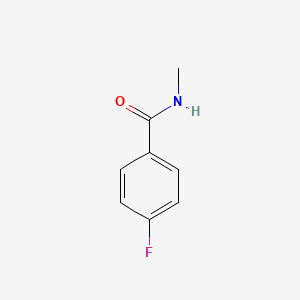

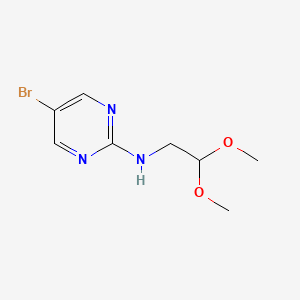

2,4-Dimethoxy-3-methylbenzyl alcohol

説明

2,4-Dimethoxy-3-methylbenzyl alcohol is a chemical compound that is related to various research areas, including organic synthesis and material science. While the provided papers do not directly discuss 2,4-Dimethoxy-3-methylbenzyl alcohol, they do provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactions of 2,4-Dimethoxy-3-methylbenzyl alcohol.

Synthesis Analysis

The synthesis of related compounds, such as those protected by 2,4-dimethoxybenzyl (DMB) groups, has been explored in the context of pharmaceuticals. For instance, the DMB group has been used to protect tetrazoles during the synthesis of Olmesartan Medoxomil, a medication used to treat high blood pressure. The DMB group is stable under various conditions, including ruthenium-catalyzed C–H arylation, and can be removed under mild conditions . This suggests that 2,4-Dimethoxy-3-methylbenzyl alcohol could potentially be synthesized and used as a protecting group in similar synthetic pathways.

Molecular Structure Analysis

The molecular structure of related compounds has been studied to understand their properties. For example, the crystal structure of 2-[(3,4-dimethoxybenzyl)(methyl)amino]-2-phenylethanol was determined to study the influence of substituents on the crystal structure of β-amino alcohols . This analysis can provide insights into how the methoxy and methyl groups in 2,4-Dimethoxy-3-methylbenzyl alcohol might affect its structure and reactivity.

Chemical Reactions Analysis

The reactivity of dimethoxybenzyl alcohol derivatives has been investigated in various chemical reactions. For instance, the cyclooligomerization of 2,4-dialkoxybenzyl alcohols catalyzed by Sc(OTf)3 leads to the formation of resorcin[n]arene peralkyl ethers, with the reaction conditions influencing the selectivity of the oligomerization . This indicates that 2,4-Dimethoxy-3-methylbenzyl alcohol could undergo similar cyclooligomerization reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethoxybenzyl alcohol derivatives can be inferred from the behavior of similar compounds. For example, the methylation of benzyl-type alcohols with dimethyl carbonate in the presence of faujasites as catalysts has been studied, showing high yields and chemoselectivity . This suggests that 2,4-Dimethoxy-3-methylbenzyl alcohol could exhibit similar reactivity patterns when subjected to methylation reactions.

科学的研究の応用

1. Role in Acid-Catalyzed Solvolysis

- Study: A. Thibblin investigated the role of ion-molecule pair intermediates in acid-catalyzed solvolysis, finding the formation of various compounds including 4-methylbenzyl alcohol. This indicates a potential role in chemical synthesis and reactions (Thibblin, 1993).

2. Reactivity in Oxidation Processes

- Study: Morimoto et al. explored the oxidation of benzyl alcohol derivatives, revealing insights into the reaction mechanisms of these compounds, which could have implications for their use in catalytic processes (Morimoto et al., 2012).

3. Biomimetic Oxidation in Ionic Liquids

- Study: Kumar, Jain, and Chauhan demonstrated biomimetic oxidation of veratryl alcohol, a similar compound, using iron(III) porphyrins and horseradish peroxidase in ionic liquids, suggesting potential applications in green chemistry (Kumar et al., 2007).

4. Photochemical Properties and Reactions

- Study: DeCosta et al. explored the photochemistry of dimethoxybenzyl compounds, contributing to our understanding of their behavior under light exposure, which is relevant in fields like photopharmacology (DeCosta et al., 2000).

5. Applications in Organic Synthesis

- Study: Fukuda et al. developed a method for converting benzylic alcohols into aldehydes, ketones, and carboxylic acids, highlighting a potential use in organic synthesis (Fukuda et al., 2013).

6. Protection of Amide Groups

- Study: Kelly and Jensen used 2,4-Dimethoxybenzyl as an amide protecting group, indicating its utility in the synthesis of complex organic molecules (Kelly & Jensen, 2001).

特性

IUPAC Name |

(2,4-dimethoxy-3-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7-9(12-2)5-4-8(6-11)10(7)13-3/h4-5,11H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDNASJHGPHKDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400132 | |

| Record name | 2,4-Dimethoxy-3-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethoxy-3-methylbenzyl alcohol | |

CAS RN |

78647-61-7 | |

| Record name | 2,4-Dimethoxy-3-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1334516.png)

![4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1334525.png)

![Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B1334526.png)